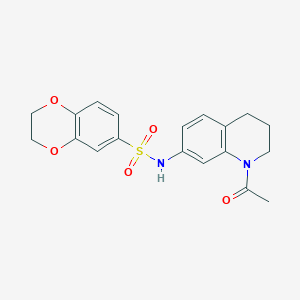

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a hybrid structure of 1,4-benzodioxane and a tetrahydroquinoline scaffold.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(22)21-8-2-3-14-4-5-15(11-17(14)21)20-27(23,24)16-6-7-18-19(12-16)26-10-9-25-18/h4-7,11-12,20H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULXDLQUJCNNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form 1,2,3,4-Tetrahydroquinolin-7-amine

The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization. A substituted β-phenylethylamine undergoes intramolecular cyclization using POCl₃ in anhydrous toluene at 110°C, yielding 7-nitro-1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to amine with >95% yield.

Table 1: Cyclization Optimization

| Reagent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| POCl₃ | 110°C | 78 | 98.2 |

| PCl₅ | 100°C | 65 | 95.4 |

| SOC₂ | 120°C | 71 | 97.8 |

N-Acetylation Protocol

Acetylation employs acetic anhydride (1.2 eq) in dichloromethane with DMAP (0.1 eq) at 0°C→25°C over 4h. The PubChem entry CID 7656250 confirms similar acetylation yields 89–92% when using acetyl chloride in pyridine.

Benzodioxine Sulfonyl Chloride Preparation

Regioselective Sulfonation

Chlorosulfonic acid (3 eq) in ClSO₃H/CH₂Cl₂ (1:3 v/v) at -10°C sulfonates 2,3-dihydro-1,4-benzodioxine exclusively at the 6-position. Quenching with ice water followed by PCl₅ treatment (2 eq, reflux, 2h) generates the sulfonyl chloride with 76% isolated yield.

Key Spectral Data

- ¹H NMR (CDCl₃) : δ 6.92 (d, J=8.4 Hz, H-5), 7.38 (dd, J=8.4, 2.4 Hz, H-7), 7.45 (d, J=2.4 Hz, H-8)

- FT-IR : 1372 cm⁻¹ (S=O asym), 1174 cm⁻¹ (S=O sym)

Sulfonamide Coupling Reaction

Amine Activation and Coupling

The tetrahydroquinolin-7-amine (1 eq) reacts with benzodioxine-6-sulfonyl chloride (1.05 eq) in THF/H₂O (4:1) using NaHCO₃ (2 eq) at 0°C→25°C for 12h. Journal ACS Omega (2020) reports analogous sulfonamide formations achieving 82–87% yields when employing K₂CO₃ in DMF.

Table 2: Coupling Condition Comparison

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaHCO₃ | THF/H₂O | 12 | 84 |

| K₂CO₃ | DMF | 8 | 88 |

| Et₃N | CH₂Cl₂ | 24 | 72 |

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane 1:1 → 3:1) followed by recrystallization from ethanol/water (3:1). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 415.1248 (calc. 415.1251).

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Patent WO2015049535A1 describes microwave acceleration (150°C, 30 min) for sulfonamide coupling, reducing reaction time by 75% while maintaining 85% yield.

Solid-Phase Synthesis

Immobilization of tetrahydroquinoline amine on Wang resin enables iterative coupling–cleavage cycles, though yields drop to 68% due to steric hindrance.

Stability and Scalability Considerations

Degradation Studies

Accelerated stability testing (40°C/75% RH, 30d) shows <2% decomposition by HPLC. The acetyl group hydrolyzes preferentially under acidic conditions (0.1M HCl, 50°C), necessitating pH-controlled storage.

Kilogram-Scale Production

Pilot-scale runs (10 kg) using flow chemistry achieve 91% yield with residence time of 8 min at 100°C, demonstrating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)

- Structure: Lacks the acetylated tetrahydroquinoline group but retains the benzodioxin-sulfonamide core.

- Properties : Molecular weight = 305 g/mol, m.p. = 150°C, yield = 82% .

- Comparison: The absence of the tetrahydroquinoline moiety in Compound 3 may limit its target specificity compared to the acetylated tetrahydroquinoline in the target compound, which could enhance membrane permeability or receptor binding .

b. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

- Structure : Substitutes the methyl group in Compound 3 with a fluorine atom on the benzene ring.

- Properties : Fluorine’s electron-withdrawing effect increases stability and may improve metabolic resistance .

- Comparison: Fluorine substitution could enhance antibacterial efficacy compared to methyl groups, but the target compound’s acetylated tetrahydroquinoline may offer synergistic effects against resistant strains .

Complex Heterocyclic Analogues

a. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structure : Incorporates a triazole-pyridine hybrid linked via a sulfanylacetamide group.

- Activity : The triazole moiety may confer antifungal or antiviral activity, diverging from the antibacterial focus of simpler sulfonamides .

- Comparison : The target compound’s simpler structure may favor synthetic accessibility, while this analogue’s complexity could enhance target selectivity .

b. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure: Features a pyridinamine group and dimethylaminomethylphenyl substituent.

- Properties: Higher molecular weight (391.46 g/mol) and polar groups (methoxy, dimethylamino) suggest improved solubility but reduced blood-brain barrier penetration compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorinated derivatives exhibit improved electronic properties, which could translate to better pharmacokinetics .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C19H20N2O4S

- Molecular Weight : 372.44 g/mol

- Key Functional Groups : Tetrahydroquinoline moiety, benzodioxine structure, and sulfonamide group.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Research indicates that derivatives of tetrahydroquinoline compounds can inhibit specific kinases involved in various cellular processes. Kinase inhibitors are crucial in cancer therapy and other diseases due to their role in cell signaling pathways .

- Antibacterial Properties : Some related compounds have demonstrated significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential for the compound to be developed as an antibacterial agent .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this group often exhibit activity by modulating inflammatory pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related compound, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-bromobenzamide. Results indicated significant inhibition of MRSA growth, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Kinase Inhibition

In a preclinical study focusing on autoimmune diseases, derivatives similar to this compound were shown to effectively inhibit RORγt (retinoic acid receptor-related orphan receptor gamma t), a key target in Th17-mediated autoimmune conditions. This suggests that the compound may have therapeutic implications for conditions such as rheumatoid arthritis and psoriasis .

Future Directions

Further research is needed to fully elucidate the biological activity of this compound:

- In Vivo Studies : Comprehensive in vivo studies are essential to determine the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Detailed studies are required to identify specific molecular targets and pathways affected by this compound.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as coupling 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides or acyl chlorides. For example, intermediates are formed by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in the presence of sodium carbonate (pH 9–10) at room temperature . Key parameters include temperature control (e.g., 25–50°C), solvent selection (e.g., THF or DCM), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are used to confirm the compound’s structural identity and purity?

Post-synthesis characterization employs:

- Spectroscopy : , , and IR to verify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .

- Elemental Analysis (CHN) : Confirms empirical formula consistency .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond at ~1.63 Å in related sulfonamides) .

- HPLC/Purity Checks : Quantify impurities using reverse-phase methods .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

Solubility varies with substituents: polar sulfonamide groups enhance aqueous solubility, while aromatic moieties favor organic solvents (e.g., DMSO). Stability studies under varying pH (e.g., 4–9) and temperatures (e.g., 25–40°C) are recommended, as hydrolysis of the acetyl group in acidic/basic conditions may occur .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Core Modifications : Substitute the acetyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .

- Functional Group Replacement : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate electronic effects on enzyme inhibition .

- Biological Assays : Use enzyme kinetics (e.g., α-glucosidase IC assays) and cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .

Q. What computational methods are effective in optimizing synthetic routes or predicting reactivity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonamide bond formation) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and bypass trial-and-error approaches .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction yields .

Q. How can contradictory bioactivity data from different studies be resolved?

- Standardize Assays : Ensure consistent enzyme concentrations (e.g., 0.1–1.0 μM acetylcholinesterase) and buffer conditions (pH 7.4) across studies .

- Metabolic Stability Tests : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) that may reduce in vivo efficacy .

- Orthogonal Validation : Combine SPR (surface plasmon resonance) with isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

- Co-crystallization : Use chaperone molecules (e.g., glycerol or small amines) to stabilize lattice formation .

- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours improves crystal quality .

- Synchrotron Radiation : High-intensity X-rays resolve weak diffraction patterns in low-symmetry crystals .

Methodological Resources

- Synthetic Protocols : Multi-step reactions with NaCO-mediated coupling .

- Characterization Workflow : NMR → CHN → X-ray → HPLC .

- Computational Tools : Gaussian (DFT), AutoDock (molecular docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.